![molecular formula C17H10ClN3OS2 B2740696 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 477326-85-5](/img/structure/B2740696.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

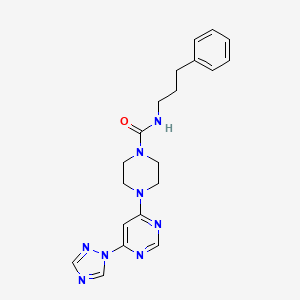

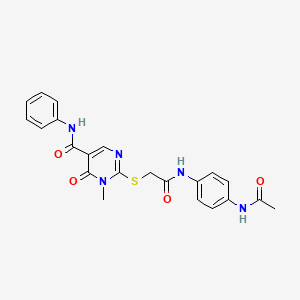

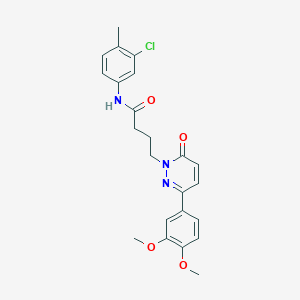

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their potential biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactivity. They exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives show luminescent properties and have been used in white light emission .科学的研究の応用

Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities

Research has demonstrated that derivatives of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide exhibit a range of biological activities. These compounds have been found to possess notable sedative effects, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various pathogens. The structural features of these derivatives have been correlated with their biological activities, suggesting the potential for their use in therapeutic applications, especially in treating inflammation and cancer, as well as in combating microbial infections (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also shown promising results as corrosion inhibitors for carbon steel in acidic environments. Studies indicate that these inhibitors offer superior stability and higher efficiency in preventing steel corrosion, attributing their effectiveness to the adsorption onto metal surfaces through both physical and chemical means. This application is crucial for extending the lifespan of metal components in various industries, including oil and gas and water treatment (Hu et al., 2016).

Antimicrobial and Antifungal Properties

Further investigations into N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide derivatives have revealed their antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing significant inhibitory effects. The potential for these compounds to be developed into new antimicrobial and antifungal agents highlights their importance in addressing the growing concern of antibiotic resistance (Patel & Shaikh, 2010).

Anticancer Activity

There is also substantial evidence supporting the anticancer activity of benzothiazole derivatives. Specific compounds have demonstrated significant inhibition of cancer cell proliferation, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests that benzothiazole derivatives could serve as potent anticancer agents, offering new avenues for cancer therapy development (Havrylyuk et al., 2010).

Safety And Hazards

将来の方向性

The future directions in the study of benzothiazole derivatives like “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide” could involve further exploration of their biological potential, development of more efficient synthesis methods, and investigation of their potential applications in areas such as optoelectronics .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS2/c18-11-5-3-4-10(8-11)15(22)21-17-20-13(9-23-17)16-19-12-6-1-2-7-14(12)24-16/h1-9H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXFFAKGHRNBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)

![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2740626.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2740629.png)

![3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2740632.png)

![2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2740633.png)

![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2740634.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2740636.png)